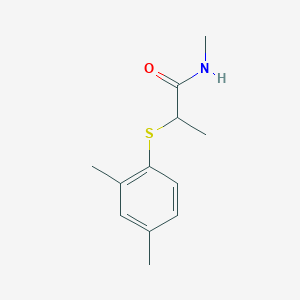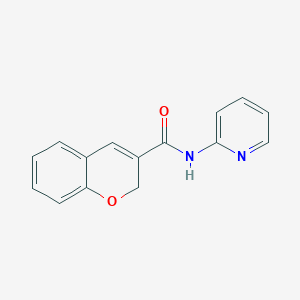
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine, also known as DMM, is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is not fully understood. However, it is believed to act as a nucleophile in chemical reactions. It can also act as a hydrogen bond acceptor and donor, which makes it useful in catalytic reactions.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine has been shown to have some biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It also has some antimicrobial properties and has been used as an antifungal agent. However, more research is needed to fully understand the biochemical and physiological effects of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine in lab experiments is its unique chemical structure, which makes it useful in a variety of reactions. It is also relatively easy to synthesize and purify. However, 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine has some limitations. It is toxic and must be handled with care. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for research on 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine. One area of research is in the development of new synthetic methods using 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine as a reagent. Another area of research is in the development of new pharmaceuticals and agrochemicals using 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine as a starting material. Finally, more research is needed to fully understand the biochemical and physiological effects of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine.
Conclusion
In conclusion, 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine in various fields of research.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine involves the reaction of 2,6-dimethylmorpholine with formaldehyde and 1,2-epoxyhexane. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions. After the reaction is complete, the product is purified by distillation and recrystallization. The yield of 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is typically between 50-70%.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine has been used in a variety of scientific research applications. One of the most important applications is in the field of organic synthesis. 2,6-Dimethyl-4-(oxan-2-ylmethyl)morpholine is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a solvent in chemical reactions.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(oxan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10-7-13(8-11(2)15-10)9-12-5-3-4-6-14-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUMEBZCQCSBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)





![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)



![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
